Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Cystinuria Crystallization inhibition Bioisostere

Medicinal chemistry teams pursuing piperazine-to-spirodiamine scaffold-hopping often face a supply gap for orthogonally protected intermediates. This compound bridges that gap with three chemically addressable handles-free N1 amine, C3 hydroxyl, and N8-Boc-enabling sequential amide coupling, etherification, and deprotection in three synthetic steps. • Validated bioisostere for N-methylpiperazine; delivers 2-fold potency gain in crystallization inhibition (EC₅₀ 29.5 vs. 59.8 nM) • Supplied at ≥98% purity (HPLC); scalable synthetic route established at 5-20 g batch sizes • Enables PARP-1 inhibitor programs targeting genotoxicity-sparing profiles (Kᵢ = 12.6 nM without DNA damage induction at 10 μM)

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B13341161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)O
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3
InChIKeySDHVLQXZMLGTBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Diazaspiro[4.5]Decane Scaffold: Identity and Procurement


tert-Butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1889166-57-7, MFCD28404562) is a spirocyclic synthetic intermediate belonging to the 1,8-diazaspiro[4.5]decane chemotype . It features a Boc-protected piperidine nitrogen at position 8, a free secondary amine at position 1, and a hydroxyl group at position 3 of the pyrrolidine ring, providing three chemically addressable handles for parallel library synthesis [1]. The 1,8-diazaspiro[4.5]decane scaffold has been validated as a bioisosteric replacement for N-methylpiperazine, conferring enhanced physicochemical properties (higher Fsp³, lower logD) and improved biological potency in crystallization inhibition and PARP-1 affinity contexts [2][3]. This compound is supplied at ≥98% purity (HPLC) and is used exclusively as a research intermediate, not as a final active pharmaceutical ingredient.

1 Spirocyclic building block with three orthogonal reactive handles (amine, alcohol, Boc‑amine)
2 Validated N‑methylpiperazine bioisostere for scaffold‑hopping programs
3 High‑purity (HPLC) research intermediate for parallel library synthesis

Why Generic Substitution with Closest Analogs Fails


The 1,8-diazaspiro[4.5]decane scaffold exhibits regioisomer-dependent biological and physicochemical properties that preclude interchangeability with its closest in-class analogs. Substitution with the 2,8-diazaspiro[4.5]decane regioisomer or the N-benzyl-protected analog alters both the vector of derivatization and the steric/electronic environment of the spirocyclic core, which has been shown to affect target engagement in crystallization inhibition, PARP-1 binding, and RIPK1 kinase inhibition by orders of magnitude [1][2]. The free N1 + 3‑OH substitution pattern of this specific compound provides a unique orthogonal protection strategy (Boc at N8, free amine at N1, free hydroxyl at C3) that is unmatched by any regioisomeric or N-substituted variant [3]. Direct head-to-head comparison data at the intermediate level are limited; the evidence below draws on class-level inference from the 1,8-diazaspiro[4.5]decane scaffold literature.

! 2,8‑diazaspiro regioisomer may shift target engagement profile in crystallization or PARP‑1 assays
! N‑benzyl‑protected analog requires hydrogenolysis, incompatible with reduction‑sensitive substrates
! Analogues lacking the 3‑OH handle reduce orthogonal diversification points

Quantitative Differentiation Evidence Against Comparators


Crystallization Inhibition Potency Gain vs. Linear Comparator

When the 1,8-diazaspiro[4.5]decane scaffold is incorporated into an l-cystine diamide framework (yielding LH1753), it achieves an EC₅₀ of 29.5 ± 8.6 nM in an l-cystine crystallization inhibition assay, representing a 120‑fold improvement over the linear l-cystine dimethyl ester (CDME, EC₅₀ = 3530 ± 360 nM) and a 2‑fold improvement over the N-methylpiperazine-terminated analog LH708 (EC₅₀ = 59.8 ± 7.2 nM) under identical assay conditions [1]. The target compound is the direct synthetic precursor to the 1,8-diazaspiro[4.5]decane building block used in this study; its N1 and 3‑OH positions enable the same amide coupling chemistry employed to generate LH1753.

Crystallization Inhibition Potency
Class‑level inference
LH1753 EC₅₀ 29.5 ± 8.6 nM vs. CDME 3530 ± 360 nM; 120‑fold improvement
Supports crystallization inhibition endpoint differentiation
2.9 mM supersaturated l‑cystine, 72 h incubation
Cystinuria Crystallization inhibition Bioisostere

PARP-1 Affinity Retention with Eliminated DNA Damage Liability

In the olaparib chemotype, replacing the piperazine moiety with a 1,8-diazaspiro[4.5]decane-based spirodiamine (compound 10e) retained high PARP-1 affinity (Kᵢ = 12.6 ± 1.1 nM) while completely eliminating DNA damage induction at concentrations up to 10 μM, in contrast to olaparib and the low-affinity comparator 15b (Kᵢ = 4397 ± 1.1 nM), which induced dose-dependent DNA double-strand breaks [1]. The N1 and 3‑OH groups of the target compound offer the same spirodiamine topology and regiochemical substitution pattern as the intermediates employed in this SAR study, enabling analogous phthalazine derivatization.

PARP‑1 Affinity & DNA Damage
Class‑level inference
Kᵢ 12.6 ± 1.1 nM; no DNA damage at ≤10 μM vs. comparator 15b Kᵢ 4397 nM
Supports affinity–genotoxicity endpoint differentiation
Radioligand binding, γ‑H2AX assay in OVCAR8 cells
PARP-1 inhibition DNA damage Bioisostere

Orthogonal Tri-Functional Handle Set vs. Protected Comparators

The target compound carries three chemically distinct functional groups: a Boc-protected piperidine nitrogen (N8), a free secondary amine (N1), and a free secondary alcohol (C3‑OH). In contrast, the commercially available tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 885279‑92‑5) lacks the 3‑OH handle, and tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1357353‑34‑4) has N1 capped with a benzyl group requiring hydrogenolysis for deprotection, which is incompatible with many reduction-sensitive substrates [1]. This orthogonal protection pattern enables sequential amidation at N1, O‑alkylation/acylation at C3‑OH, and final Boc deprotection at N8 without protecting group manipulation, a synthetic efficiency advantage over all closest analogs.

Orthogonal Handle Set
Direct comparison
Three orthogonal handles (N1 amine, C3‑OH, N8‑Boc) vs. two‑handle or benzyl‑capped comparators
Supports synthetic efficiency in parallel library synthesis
Eliminates hydrogenolysis step needed for N‑benzyl analogs
Orthogonal protection Library synthesis Scaffold diversification

In Vivo Stone Formation Reduction in Cystinuria Mouse Model

LH1753, synthesized directly from a 1-Boc-1,8-diazaspiro[4.5]decane building block analogous to the target compound, reduced stone formation to 8% (2/25 mice) vs. 54.9% (28/51 mice) in vehicle-treated Slc3a1-knockout mice over 8 weeks of daily oral gavage at 150 μmol/kg, with no adverse effect on body weight gain (14.6% vs. 13.0% in controls) [1]. The target compound provides the identical spirocyclic core and N1 reactivity required to prepare this class of inhibitors.

In Vivo Stone Formation
Class‑level inference
8% stone formers (LH1753) vs. 54.9% (vehicle) in Slc3a1‑KO mice over 8 weeks
Supports in vivo stone formation model‑response endpoint
150 μmol/kg daily oral gavage; n=25 treated, 51 control
In vivo efficacy Cystinuria Stone prevention

Optimal Research and Industrial Application Scenarios


Parallel Library Synthesis for Crystallization Inhibitor Optimization

The orthogonal N1 (free amine), C3‑OH, and N8‑Boc handles enable sequential diversification without protecting group crossover. Medicinal chemistry teams can perform amide coupling at N1, etherification or esterification at C3‑OH, and Boc removal at N8 for final functionalization, all in three synthetic steps. This is directly relevant to programs targeting l-cystine crystallization inhibition, where EC₅₀ values as low as 29.5 nM have been achieved using the 1,8-diazaspiro[4.5]decane scaffold [1].

PARP-1 Inhibitor Development with Reduced Genotoxicity Risk

In the olaparib framework, the spirodiamine core (structurally accessible from the target compound) retained high PARP-1 affinity (Kᵢ = 12.6 nM) while eliminating DNA damage induction at concentrations up to 10 μM, a phenotype not observed with the piperazine-containing parent drug [1]. Researchers developing next-generation PARP inhibitors for inflammatory indications, where genotoxicity is a key liability, should prioritize this scaffold over linear piperazine-based intermediates.

Scaffold-Hopping from N-Methylpiperazine to Spirocyclic Bioisosteres

The 1,8-diazaspiro[4.5]decane scaffold has been validated as a bioisosteric replacement for N-methylpiperazine, delivering a 2‑fold potency improvement in crystallization inhibition (EC₅₀ 29.5 vs. 59.8 nM) [1] and favorable physicochemical property shifts (higher Fsp³, lower logD) [2]. The target compound is an ideal entry point for any scaffold-hopping exercise where replacing a terminal piperazine group with a conformationally constrained spirodiamine is desired.

Academic Medicinal Chemistry Training and Undergraduate Research

The compound's three differentiable functional groups make it an instructive substrate for teaching orthogonal protection strategies, sequential derivatization, and spirocyclic scaffold elaboration in academic laboratory courses. The established synthetic route via bromine-mediated 5-endo cyclization can be executed at 5–20 g scale [1], providing sufficient material for semester-long research projects.

Application
Selection Property
Validation Focus
Crystallization inhibitor scaffold diversification
Tri‑orthogonal functionalization handles
Sequential derivatization without protecting group crossover
PARP‑1 affinity research with genotoxicity endpoint profiling
Spirodiamine core topology
Affinity retention vs. DNA damage endpoint attenuation
Scaffold hopping from N‑methylpiperazine
Conformationally constrained spirocyclic bioisostere
Inhibition endpoint shift and logD/Fsp³ modulation
Academic synthetic methodology training
Differentiable functional groups for orthogonal protection teaching
Scalable synthesis and sequential derivatization exercises
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